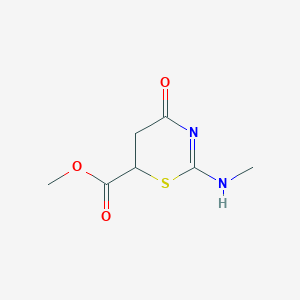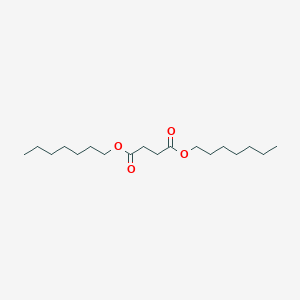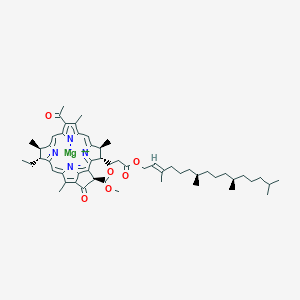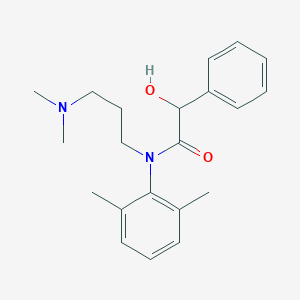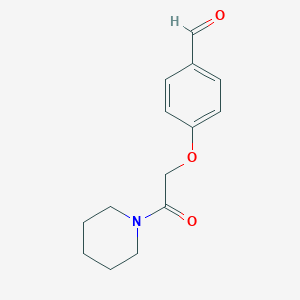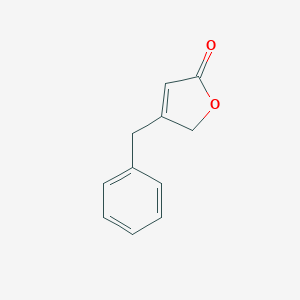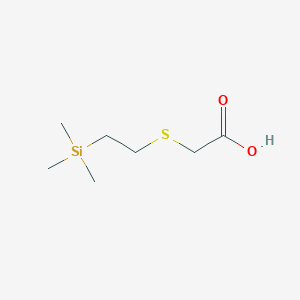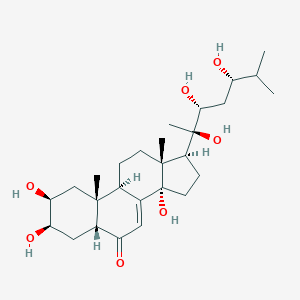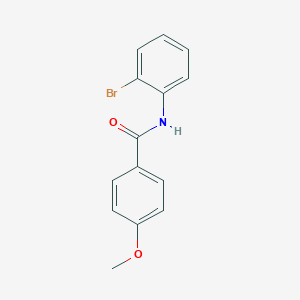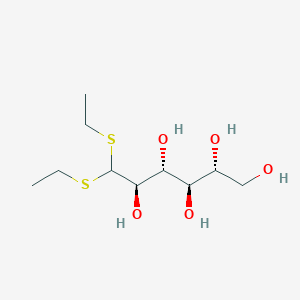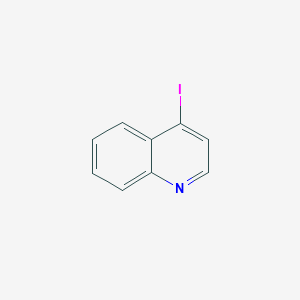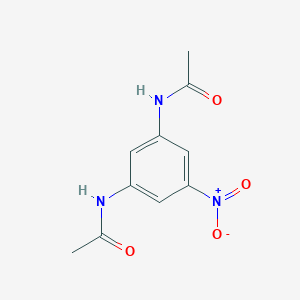![molecular formula C7H10O4S B101473 3,5-Methanocyclopent[d]-1,2-oxathiol-6-ol,hexahydro-,2,2-dioxide(9CI) CAS No. 15486-54-1](/img/structure/B101473.png)
3,5-Methanocyclopent[d]-1,2-oxathiol-6-ol,hexahydro-,2,2-dioxide(9CI)
Overview
Description
3,5-Methanocyclopent[d]-1,2-oxathiol-6-ol,hexahydro-,2,2-dioxide(9CI), commonly known as MCT-1, is a cyclic sulfone compound that has been studied for its potential applications in various fields, including medical research and drug development.
Mechanism Of Action
The mechanism of action of MCT-1 is not fully understood, but studies have suggested that it may work by inhibiting various enzymes, including topoisomerase II and Hsp90. In addition, MCT-1 may also work by inducing oxidative stress in cells, leading to apoptosis.
Biochemical And Physiological Effects
Studies have shown that MCT-1 can have various biochemical and physiological effects on cells. For example, MCT-1 has been shown to induce the production of reactive oxygen species (ROS), which can lead to oxidative stress and apoptosis. In addition, MCT-1 has been shown to inhibit the activity of various enzymes, including topoisomerase II and Hsp90, which are involved in DNA replication and protein folding, respectively.
Advantages And Limitations For Lab Experiments
One of the advantages of using MCT-1 in lab experiments is that it is relatively easy to synthesize and purify. In addition, MCT-1 has been shown to be effective in inhibiting the growth of cancer cells and inducing apoptosis, making it a promising candidate for further research. However, one of the limitations of using MCT-1 in lab experiments is that its mechanism of action is not fully understood, making it difficult to optimize its use in various applications.
Future Directions
There are several future directions for research on MCT-1. One area of research is to further investigate its potential as an anti-cancer agent, including its efficacy in treating different types of cancer. In addition, further research is needed to better understand its mechanism of action and optimize its use in various applications. Finally, future research could also explore the potential of MCT-1 in treating other diseases, including Alzheimer's disease and Parkinson's disease.
Scientific Research Applications
MCT-1 has been studied for its potential applications in various fields, including medical research and drug development. One of the primary areas of research has been its potential as an anti-cancer agent. Studies have shown that MCT-1 can inhibit the growth of cancer cells and induce apoptosis, or programmed cell death, in cancer cells. In addition, MCT-1 has been studied for its potential as an anti-inflammatory agent, as well as its potential to treat other diseases, including Alzheimer's disease and Parkinson's disease.
properties
CAS RN |
15486-54-1 |
|---|---|
Product Name |
3,5-Methanocyclopent[d]-1,2-oxathiol-6-ol,hexahydro-,2,2-dioxide(9CI) |
Molecular Formula |
C7H10O4S |
Molecular Weight |
190.22 g/mol |
IUPAC Name |
5,5-dioxo-4-oxa-5λ6-thiatricyclo[4.2.1.03,7]nonan-2-ol |
InChI |
InChI=1S/C7H10O4S/c8-6-3-1-4-5(2-3)12(9,10)11-7(4)6/h3-8H,1-2H2 |
InChI Key |
FINFXYAYRYNUNQ-UHFFFAOYSA-N |
SMILES |
C1C2CC3C1C(C2O)OS3(=O)=O |
Canonical SMILES |
C1C2CC3C1C(C2O)OS3(=O)=O |
synonyms |
3,5-Methanocyclopent[d]-1,2-oxathiol-6-ol,hexahydro-,2,2-dioxide(9CI) |
Origin of Product |
United States |
Synthesis routes and methods I
Procedure details










Synthesis routes and methods II
Procedure details










Synthesis routes and methods III
Procedure details










Synthesis routes and methods IV
Procedure details










Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![[4-[[4-(Dimethylamino)phenyl]-phenylmethylidene]cyclohexa-2,5-dien-1-ylidene]-dimethylazanium;oxalate](/img/structure/B101394.png)
